Bruceine E

Overview

Description

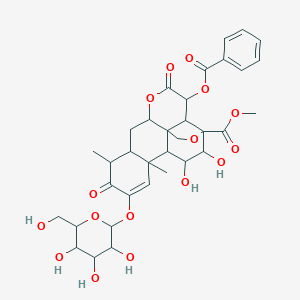

Molecular Structure Analysis

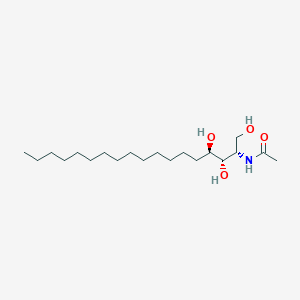

The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 61 bond(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 412.43 and its chemical formula of C20H28O9 .Scientific Research Applications

Pharmacokinetics and Bioavailability

Bruceine E, along with Bruceine D, has been studied for its pharmacokinetics and bioavailability. In a study involving rats, both compounds were found to be rapidly absorbed into the circulation system. This compound displayed poor oral bioavailability and was eliminated slower than Bruceine D, indicating potential challenges in drug formulation and delivery (Man & Choo, 2017).

Anticancer Properties

This compound has been examined for its potential in cancer treatment. Research on non-small cell lung cancer (NSCLC) cells showed that treatment with Bruceine D, a related compound, significantly inhibited cell proliferation and induced apoptosis. The mechanism involved mitochondrial ROS-mediated death signaling, suggesting a similar pathway might be relevant for this compound (Xie et al., 2019).

Herbicidal Activity

Brucea javanica, the source of this compound, has been found to have herbicidal activity. This discovery led to the investigation of active constituents in the seeds, including this compound, for their potential herbicidal effects, indicating its application in agriculture (Yongchun et al., 2021).

Antiviral Activity

Bruceine D, closely related to this compound, demonstrated significant inhibitory activity against plant viruses, including tobacco mosaic virus and cucumber mosaic virus. This suggests the potential of this compound in plant virus control (Shen et al., 2008).

Hypoglycemic Effects

Studies on the hypoglycemic effects of Brucea javanica seeds, which contain this compound, indicated significant blood glucose concentration reduction in mice. This implies the potential of this compound in diabetes treatment (Noorshahida et al., 2009).

Delivery System for Ulcerative Colitis

A study on a self-nanoemulsifying drug delivery system of Bruceine D, which could be analogous for this compound, showed enhanced pharmacokinetics and anti-ulcerative colitis activity in a rat model. This highlights the potential for this compound in treating gastrointestinal disorders (Dou et al., 2018).

Breast Cancer Treatment

Bruceine D's effects on breast cancer suggest that this compound might also be effective in this domain. A study integrated multiple bioinformatics strategies to show that Bruceine D inhibited breast cancer cell proliferation, suggesting a similar potential for this compound (Tian et al., 2020).

Antiparasitic Properties

Research on Brucea javanica highlighted the antiparasitic activity of its components, including this compound, against canine babesiosis and Trypanosoma evansi, indicating its potential in parasitic disease treatment (Nakao et al., 2009), (Bawm et al., 2008).

Antitumoral Actions

A review on the antitumoral actions of Bruceine D, closely related to this compound, in various human cancers, emphasizes the significant potential of this compound in oncology, especially in its ability to attenuate side effects compared to traditional chemotherapy (Sin et al., 2020).

Mechanism of Action

Target of Action

Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)

Mode of Action

It has been suggested that this compound exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between this compound and its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether this compound affects similar pathways needs further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption

Result of Action

This compound has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that this compound may have potential therapeutic applications in the management of diabetes.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXITHPYBBXZRG-QYUWQHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21586-90-3 | |

| Record name | (1β,2α,11β,12α,15β)-13,20-Epoxy-1,2,11,12,14,15-hexahydroxypicras-3-en-16-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21586-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

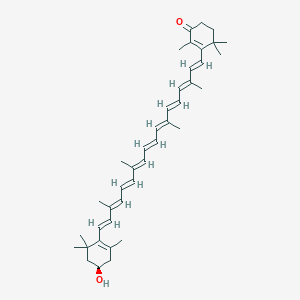

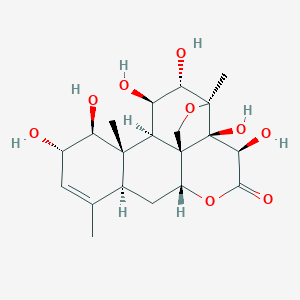

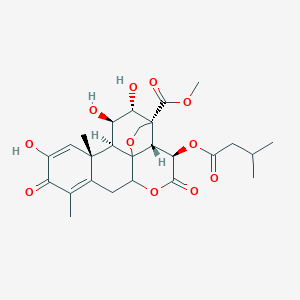

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

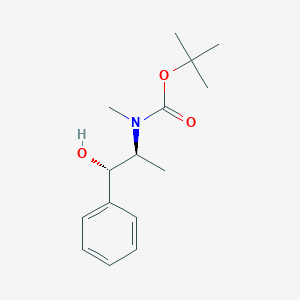

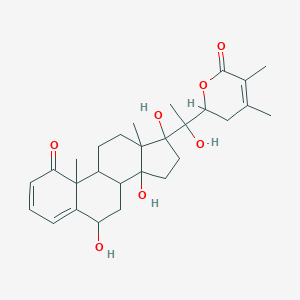

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)

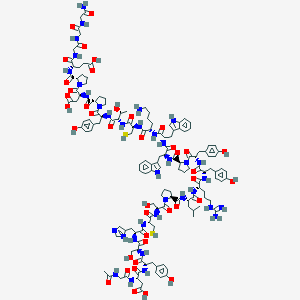

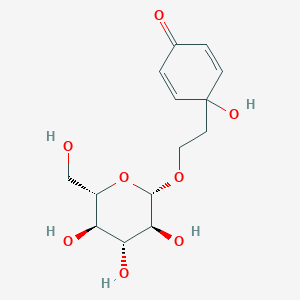

![Methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B211787.png)